molecular formula C17H17N3OS B2567667 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine CAS No. 1031966-58-1

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine

Cat. No.: B2567667
CAS No.: 1031966-58-1
M. Wt: 311.4
InChI Key: FHRKIIHGURWVMD-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyridine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a pyridine ring, and an ethoxyphenyl group, contributing to its diverse interactions with biological targets. The compound is identified by the chemical formula C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{OS} and has the CAS number 1031966-58-1.

Chemical Structure and Properties

The unique structure of this compound allows it to exhibit various biological activities. The presence of functional groups such as the thiazole and pyridine rings enhances its reactivity and potential for binding with biological molecules.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it may interact with specific molecular targets involved in cancer pathways, although the exact mechanisms are still under investigation. Molecular docking studies have demonstrated favorable binding affinities with key proteins associated with tumor growth and proliferation.

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and receptor interactions. By binding to specific targets within microbial cells or cancer cells, it may inhibit essential processes such as cell division or metabolic functions.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antibacterial Studies : A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, noting their potential as lead compounds for antibiotic development .
  • Anticancer Research : Another research effort focused on thiazole derivatives' interactions with cancer cell lines, revealing their capacity to induce apoptosis in malignant cells through specific signaling pathways.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-21-14-6-4-13(5-7-14)15-11-22-17(19-15)20-16-10-12(2)8-9-18-16/h4-11H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRKIIHGURWVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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